Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate
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Overview
Description
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes both an amino group and a hydroxyimino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl (R,Z)-(1-amino-1-(nitroimino)propan-2-yl)carbamate.
Reduction: Benzyl (R,Z)-(1,2-diaminopropan-2-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a reversible inhibitor of certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyimino group can also participate in hydrogen bonding with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxyimino group, making it less versatile in chemical reactions.
tert-Butyl carbamate: Contains a tert-butyl group instead of a benzyl group, which affects its reactivity and stability.
Ethyl carbamate: A simpler structure with an ethyl group, used primarily as a solvent and in the synthesis of other compounds.
Uniqueness
Benzyl (R,Z)-(1-amino-1-(hydroxyimino)propan-2-yl)carbamate is unique due to its dual functional groups (amino and hydroxyimino), which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .
Properties
Molecular Formula |
C11H15N3O3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl N-[(1Z,2R)-1-amino-1-hydroxyiminopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(12)14-16)13-11(15)17-7-9-5-3-2-4-6-9/h2-6,8,16H,7H2,1H3,(H2,12,14)(H,13,15)/t8-/m1/s1 |
InChI Key |
GFRCMTMMYQWWLY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](/C(=N/O)/N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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